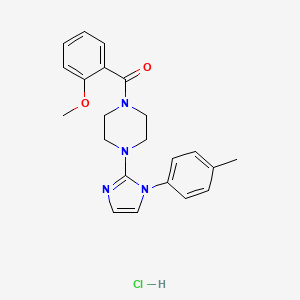

(2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

説明

This compound is a piperazine-imidazole derivative featuring a 2-methoxyphenyl ketone group and a p-tolyl-substituted imidazole moiety. The hydrochloride salt enhances solubility, favoring pharmacokinetic properties.

特性

IUPAC Name |

(2-methoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2.ClH/c1-17-7-9-18(10-8-17)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)19-5-3-4-6-20(19)28-2;/h3-12H,13-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLTXPGSQBYKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS number 1185079-30-4 , is a synthetic derivative of imidazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 412.9 g/mol . The structure features a methoxyphenyl group linked to a piperazine moiety, which is further substituted with an imidazole ring. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN4O2 |

| Molecular Weight | 412.9 g/mol |

| CAS Number | 1185079-30-4 |

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In particular, research indicates that modifications in the imidazole structure can enhance cytotoxicity against breast cancer cells (IC50 values ranging from 80 to 200 nM) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies suggest that imidazole derivatives exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Interaction with Biological Targets

The compound's interaction with biological macromolecules has been a focal point in research. For example, it has been tested in assays involving mouse splenocytes to evaluate its immunomodulatory effects. Results indicated that the compound could enhance immune responses by blocking PD-1/PD-L1 interactions, which are crucial in tumor immune evasion .

Study on Anticancer Activity

In a comparative study of various imidazole derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HeLa and HCT-15. The study reported IC50 values as low as 100 nM , indicating potent activity .

Immunomodulatory Effects

A PhD thesis presented findings where the compound was evaluated for its ability to rescue mouse splenocytes in the presence of recombinant PD-L1. The compound achieved a rescue rate of 92% at 100 nM , suggesting its potential as an immunotherapeutic agent .

科学的研究の応用

Anticancer Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar imidazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HeLa and MDA-MB-468 .

Synthesis and Production

The synthesis of (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves several steps:

- Formation of the Imidazole Ring : This step often requires specific reagents and conditions to ensure proper cyclization.

- Substitution Reactions : The introduction of methoxyphenyl and p-tolyl groups can be achieved through nucleophilic substitution.

- Amidation : The final step involves coupling the piperazine moiety to form the complete structure.

Optimization of these synthetic routes can enhance yield and purity, often employing techniques such as chromatography for purification .

Oncology

Due to its anticancer properties, this compound is being investigated as a potential therapeutic agent for various cancers. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development in oncology.

Neurological Disorders

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may also possess neuroactive properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in preclinical models:

- In Vivo Studies : A study involving an imidazole derivative showed a 77% reduction in tumor growth in an MDA-MB-468 breast cancer xenograft model when administered at 60 mg/kg every other day for 21 days .

- Mechanistic Insights : Research highlighted the importance of structural modifications in enhancing anticancer activity, demonstrating that specific substituents can significantly impact efficacy .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-imidazole derivatives. Below is a detailed comparison with two analogs from the literature:

Table 1: Structural and Pharmacological Comparison

Notes:

- *Molecular weight calculated based on formula.

- **Therapeutic indications for the target compound are hypothesized based on structural analogs.

Key Findings

Structural Variations and Receptor Selectivity: The target compound’s 2-methoxyphenyl group may enhance lipophilicity compared to the 4-methoxybenzyl group in Compound 7 . This could influence blood-brain barrier penetration, suggesting CNS applications. Compound 7’s pyridinyl-ethylamino side chain likely contributes to dual H1/H4 receptor binding , while the target compound’s p-tolyl-imidazole may favor selectivity for other GPCR subtypes.

Functional Group Impact on Activity :

- The dichlorophenyl and dioxolane groups in the antifungal analog confer steric bulk and electron-withdrawing effects, critical for antifungal activity. In contrast, the target compound’s simpler substituents (methoxyphenyl, p-tolyl) suggest divergent targets, possibly serotonin or dopamine receptors.

Pharmacokinetic Considerations :

- The hydrochloride salt in the target compound improves aqueous solubility, a feature absent in the neutral analogs . This modification could enhance oral bioavailability.

Research Implications and Limitations

- Contradictions: While Compound 7 is a histamine receptor ligand , the dichlorophenyl analog shows antifungal activity, underscoring how minor structural changes drastically alter biological targets.

- Knowledge Gaps: Direct binding assays and ADMET studies for the target compound are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。